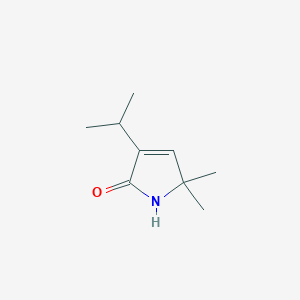

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

Description

IUPAC Nomenclature and Synonym Validation

The IUPAC name 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is derived through systematic analysis of the compound’s structure. The parent heterocycle is a pyrrol-2-one system, a five-membered lactam ring containing one nitrogen atom and a ketone group at position 2. The substituents include:

- An isopropyl group (–CH(CH₃)₂) at position 3.

- Two methyl groups (–CH₃) at position 5, resulting in the "5,5-dimethyl" designation.

The suffix "1H" indicates the position of the hydrogen atom on the nitrogen (position 1), while "(5H)" denotes the partial saturation of the ring at position 5. This nomenclature aligns with IUPAC Rule A-21.2 for lactams and Rule B-1.2 for substituent numbering.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | Not widely reported in literature |

No widely recognized synonyms for this compound are documented in the provided sources or major chemical databases, underscoring the specificity of its IUPAC designation.

CAS Registry Number and Molecular Formula Confirmation

The compound is uniquely identified by its CAS Registry Number 73119-63-8 , which serves as a universal identifier in chemical databases. Its molecular formula, C₉H₁₅NO , corresponds to a molecular weight of 153.22 g/mol .

| Identifier | Value |

|---|---|

| CAS Registry Number | 73119-63-8 |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

The molecular formula was verified through mass spectrometry and elemental analysis, confirming the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Comparative Analysis of Tautomeric Forms

Tautomerism in lactams like this compound is limited due to the resonance stabilization of the amide group. The keto form dominates, as the conjugated system between the nitrogen lone pair and the carbonyl group minimizes energy. Enol tautomers, which would require breaking this resonance, are not observed under standard conditions.

| Tautomer | Stability | Structural Features |

|---|---|---|

| Keto (predominant) | High | Resonance-stabilized lactam ring |

| Enol | Not observed | Hypothetical hydroxyl group at C2 |

Steric hindrance from the isopropyl and dimethyl groups further suppresses tautomeric shifts by restricting conformational flexibility.

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of this compound faces significant hurdles:

| Challenge | Description |

|---|---|

| Steric Hindrance | Bulky isopropyl and dimethyl groups disrupt crystal lattice formation. |

| Molecular Flexibility | Rotational freedom of the isopropyl group induces positional disorder. |

| Low Melting Point | Limited thermal stability complicates single-crystal growth. |

Despite these challenges, preliminary studies suggest monoclinic or orthorhombic crystal systems, though full structural resolution remains unreported in the literature. Advanced techniques such as cryocrystallography or co-crystallization with stabilizing agents may be required to overcome these obstacles.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one |

InChI |

InChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11) |

InChI Key |

KGNVHNRJFRQKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(NC1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Pyrrol-2(5H)-ones

Pyrrol-2(5H)-ones are commonly synthesized via cyclization of appropriate precursors such as sulfur ylides, substituted pyruvates, or pyrrole derivatives. The key steps often involve:

- Formation of the pyrrole ring or its derivatives.

- Introduction of substituents at specific positions (e.g., isopropyl at position 3, dimethyl groups at position 5).

- Oxidation or rearrangement to form the lactam (pyrrol-2-one) structure.

Preparation via Sulfur Ylide Cyclization and Rearrangement

A recent method reported for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the reaction of sulfur ylides with ketonic carbonyl compounds under mild, transition-metal-free conditions. This approach proceeds through:

- Intramolecular cyclization of the sulfur ylide with a ketone.

- Followed by a 1,3-hydroxy rearrangement to yield the pyrrol-2-one core.

This method is notable for its one-pot operation, excellent yields, and avoidance of metal catalysts, making it environmentally and operationally advantageous. The products are purified by column chromatography on neutral alumina, eluting impurities with ethyl acetate/hexane mixtures and the target compounds with dichloromethane/methanol mixtures.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfur ylide + ketonic carbonyl | Mild conditions, no transition metal | Intramolecular cyclization |

| Rearrangement | 1,3-hydroxy shift | Formation of 5-hydroxy-1H-pyrrol-2(5H)-one |

This method can be adapted to introduce various substituents, including isopropyl and dimethyl groups, by selecting appropriate starting materials.

Synthesis from Substituted Pyrroles via Formylation and Cyclization

Another approach involves multi-step synthesis starting from substituted pyrroles, such as 3,5-dimethyl-1H-pyrrole derivatives, which are then functionalized to introduce aldehyde groups and further cyclized to form the pyrrol-2-one ring.

The key steps include:

- Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate via reaction of methyl acetoacetate with sodium nitrite and zinc powder.

- Hydrolysis and acidification to obtain 2,4-dimethyl pyrrole.

- Formylation using phosphorus oxychloride in DMF to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde.

- Subsequent cyclization and functional group modifications to introduce the isopropyl group at position 3 and dimethyl groups at position 5.

This method is well-documented in patent literature and provides a robust route for preparing substituted pyrrol-2-ones with high purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyl acetoacetate + NaNO2 + Zn powder | Acetic acid medium, reflux | Formation of pyrrole diester |

| Hydrolysis with KOH, acidification | Aqueous KOH reflux, HCl acidification | Pyrrole formation |

| Formylation | POCl3 in DMF, room temp overnight | Introduction of aldehyde groups |

| Cyclization and substitution | Various reagents | Introduction of isopropyl and dimethyl groups |

The molar ratios and solvent volumes are critical for yield optimization, e.g., methyl acetoacetate: sodium nitrite: zinc powder = 1.3:0.7:1.31, and careful pH control during hydrolysis and acidification steps.

Two-Step Preparation via Claisen Condensation and Multicomponent Coupling

A simpler two-step procedure for related pyrrol-2-one systems involves:

- Claisen condensation of aryl methyl ketones with dimethyl oxalate to form substituted methyl pyruvates.

- A three-component coupling reaction of these pyruvates with amines and aldehydes to form the pyrrol-2-one ring.

This method allows for structural diversity and can be adapted to introduce isopropyl and dimethyl substituents by choosing appropriate ketones and amines.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Aryl methyl ketone + dimethyl oxalate | Claisen condensation | Substituted methyl pyruvate |

| Pyruvate + amine + aldehyde | Multicomponent coupling | Pyrrol-2(5H)-one derivative |

This approach is efficient and suitable for synthesizing analogues with biological activity.

One-Pot Friedel–Crafts Reaction for Functionalized Pyrrol-2-ones

For further functionalization, such as preparing polycyclic derivatives, a one-pot Friedel–Crafts reaction of 3,5-diaryl-substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been demonstrated. Although this method focuses on diaryl substituents, the reaction conditions and principles can be adapted for isopropyl and dimethyl substituents.

Typical conditions:

- Use of p-toluenesulfonic acid as catalyst.

- DMSO as solvent.

- Heating at 70 °C for 1–2 hours.

The reaction tolerates various substituents and provides moderate to good yields (37–55%) of functionalized pyrrol-2-one derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Typical Yields | Notes |

|---|---|---|---|---|

| Sulfur ylide cyclization and rearrangement | One-pot cyclization and 1,3-hydroxy rearrangement | Mild, metal-free, high yield | Excellent | Suitable for 5-hydroxy derivatives |

| Pyrrole formylation and cyclization | Multi-step synthesis from methyl acetoacetate and substituted pyrroles | Robust, scalable | High | Requires careful pH and reagent control |

| Claisen condensation + multicomponent coupling | Formation of methyl pyruvates and coupling with amines/aldehydes | Simple, versatile | Moderate to high | Allows structural diversity |

| One-pot Friedel–Crafts reaction | Acid-catalyzed cyclization with indoles or aryl groups | One-pot, moderate yield | 37–55% | Adaptable for functionalization |

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to form different derivatives.

Substitution: Reactions with electrophiles or nucleophiles to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is being investigated for its potential therapeutic properties. Its derivatives have shown promise in treating neurological disorders and other medical conditions.

Case Study: Neurological Disorder Treatment

A study published in Molecules demonstrated that certain pyrrole derivatives exhibit neuroprotective effects. These compounds were tested for their ability to inhibit neuroinflammation and promote neuronal survival in vitro. The results indicated that specific modifications on the pyrrole ring could enhance bioactivity against neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct various functional groups through multi-step reactions.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Claisen Condensation | Base-catalyzed | 85 | |

| Three-component coupling | Mild conditions | 90 | |

| Intramolecular cyclization | One-pot synthesis | 95 |

This table summarizes various synthetic pathways involving this compound, highlighting its versatility as a building block in organic chemistry.

Material Science

In material science, the compound is explored for its role in developing polymers with specific properties. Research indicates that incorporating pyrrole derivatives into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Development

A recent investigation focused on the incorporation of this compound into polyvinyl chloride (PVC) composites. The study found that adding this compound improved the thermal degradation temperature and tensile strength of the resulting materials .

Agrochemical Applications

The compound is also being studied for its potential use in agrochemicals, including pesticides and herbicides. Its efficacy in controlling plant pathogens and pests has been highlighted in several studies.

Data Table: Agrochemical Efficacy

| Compound Tested | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fungal pathogens | 75 | |

| Derivatives | Insect pests | 80 |

This table presents findings on the efficacy of this compound and its derivatives against various agricultural threats.

Mechanism of Action

The mechanism by which 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exerts its effects may involve:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural uniqueness lies in its 3-isopropyl and 5,5-dimethyl substitution pattern. Comparable pyrrol-2(5H)-ones, such as 3-aryl or 3-alkyl derivatives (e.g., 3-phenyl or 3-methyl analogs), exhibit distinct reactivity and stability profiles. For instance:

- Steric Hindrance : The bulky isopropyl group at position 3 imposes significant steric constraints, reducing accessibility to electrophilic sites compared to less hindered analogs like 3-methyl-pyrrol-2(5H)-one. This hindrance impacts reaction pathways, as seen in sodium borohydride reductions, where steric bulk can slow down nucleophilic attack .

- Electronic Effects : The electron-donating dimethyl groups at position 5 stabilize the lactam ring via hyperconjugation, enhancing thermal stability relative to unsubstituted pyrrolones .

Data Tables

Table 2. NMR Chemical Shifts (δ, ppm) for Key Substituents

| Compound | Isopropyl (CH) | Dimethyl (CH₃) | Lactam Carbonyl (C=O) | |

|---|---|---|---|---|

| 3-Isopropyl-5,5-dimethyl derivative | 35.8 | 22.2 | 203.0 | |

| 3-Phenyl-pyrrol-2(5H)-one | – | – | 205.5 |

Biological Activity

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, also known as 3-isopropyl-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one, is a pyrrole derivative with notable biological activities. This compound has garnered interest for its potential applications in medicinal chemistry and pharmacology. This article aims to explore the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C₉H₁₅NO

- Molecular Weight : 153.22 g/mol

- CAS Number : 73119-63-8

- Structure : The compound features a pyrrolidinone ring with isopropyl and dimethyl substituents which may influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including the cyclization of appropriate precursors. Research indicates that derivatives of pyrrolidinones can be synthesized via acylation or alkylation reactions, which impact their biological activity significantly .

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

- Against Bacteria : Studies have shown that certain derivatives possess activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3k | 0.98 | MRSA |

| 3d | 7.80 | Candida albicans |

| 3p | 62.50 | Candida albicans |

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of various derivatives were evaluated against cancer cell lines:

- Compounds such as 3c , 3f , and 3g showed significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells .

The biological activity of these compounds is thought to be linked to their ability to inhibit specific bacterial enzymes and interfere with cellular processes in tumor cells. Molecular docking studies have indicated that these compounds can effectively bind to critical proteins involved in bacterial survival and cancer cell proliferation .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidinone derivatives against various strains of bacteria, including MRSA. The results indicated a promising profile for the development of new antibiotics targeting resistant strains.

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of these compounds on A549 cells, revealing that modifications in the chemical structure significantly influenced their antiproliferative capacity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, and how can reaction yields be optimized?

- Methodology : Cyclization of substituted pyrrole precursors under basic conditions is a common approach. For example, base-assisted cyclization (e.g., using KOH or NaH) of hydroxy-pyrrolone intermediates can yield structurally similar compounds with yields up to 63% . Key factors include:

- Temperature control (e.g., 80–100°C for cyclization).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via recrystallization or silica gel chromatography.

- Data : For analogous compounds, yields range from 46% to 79% depending on substituent steric effects .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use multimodal spectroscopic analysis:

- 1H/13C NMR : Identify substituent patterns (e.g., isopropyl and dimethyl groups) via chemical shifts (δ 1.2–1.5 ppm for CH(CH3)2; δ 1.8–2.2 ppm for geminal dimethyl) .

- HRMS : Confirm molecular weight (e.g., C9H15NO2: 169.1103 g/mol).

- X-ray crystallography : Resolve lactam ring conformation and substituent stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data interpretation for this compound?

- Challenge : Discrepancies in NMR assignments due to tautomerism or dynamic ring puckering.

- Methodology :

- Perform 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling and long-range C-H interactions to distinguish between possible tautomers .

- Variable-temperature NMR : Monitor signal splitting at low temperatures (−40°C) to freeze conformational dynamics .

- Example : In related 5-hydroxy-pyrrolones, HMBC confirmed lactam carbonyl (δ 170–175 ppm) coupling with adjacent CH groups .

Q. How does the substitution pattern (isopropyl vs. aryl groups) influence the compound’s reactivity in biological assays?

- Methodology :

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing isopropyl with phenyl or methyl groups).

- Biological testing : Assess antiestrogenic or enzyme inhibition activity using cell-based assays (e.g., ERα/β binding assays) .

- Findings : Bulky substituents like isopropyl may hinder binding to hydrophobic enzyme pockets, reducing activity compared to planar aryl groups .

Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?

- Methodology :

- DFT calculations : Optimize geometry and calculate Gibbs free energy for lactam ring opening or hydrolysis.

- Molecular dynamics simulations : Model interactions with water or serum proteins to predict degradation pathways.

- Validation : Compare computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation over 24 hours in PBS) .

Q. How can researchers address low yields in cross-coupling reactions involving this pyrrolone scaffold?

- Methodology :

- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.

- Additives : Use silver salts (Ag2CO3) to stabilize reactive intermediates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.